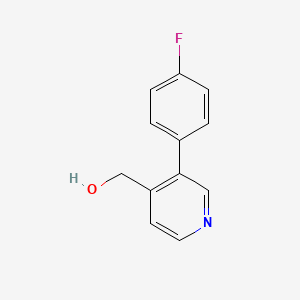

(3-(4-Fluorophenyl)pyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

[3-(4-fluorophenyl)pyridin-4-yl]methanol |

InChI |

InChI=1S/C12H10FNO/c13-11-3-1-9(2-4-11)12-7-14-6-5-10(12)8-15/h1-7,15H,8H2 |

InChI Key |

XIAITZNGEBFNJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)CO)F |

Origin of Product |

United States |

Significance of Fluorinated Pyridine Derivatives in Chemical Research

Fluorinated pyridine (B92270) derivatives are a class of compounds that have garnered immense interest in scientific research. The strategic incorporation of fluorine atoms into a pyridine ring system can profoundly alter the molecule's physicochemical properties.

The high electronegativity of fluorine often leads to changes in the electron distribution of the pyridine ring, which can influence the molecule's reactivity and its interactions with biological targets. One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes in biological systems. This property is highly desirable in drug design as it can lead to a longer duration of action for a therapeutic agent.

Overview of the Chemical Structure and Its Synthetic Relevance

(3-(4-Fluorophenyl)pyridin-4-yl)methanol is characterized by a central pyridine (B92270) ring. A hydroxymethyl group (-CH₂OH) is attached at the 4-position of this ring, and a 4-fluorophenyl group is bonded to the 3-position. This specific arrangement of functional groups makes it a valuable building block in organic synthesis.

The synthetic relevance of this compound lies in its potential as a versatile intermediate for the construction of more complex molecules. The aryl-pyridine linkage is a common structural motif in many biologically active compounds. The synthesis of such a linkage often involves modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. In a likely synthetic route, a halogenated pyridine derivative (e.g., 3-bromo-4-(hydroxymethyl)pyridine) could be coupled with a 4-fluorophenylboronic acid in the presence of a palladium catalyst. wikipedia.orgnih.gov The hydroxymethyl group on the pyridine ring offers a reactive site for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions.

While detailed research findings on this compound itself are not extensively documented in publicly accessible literature, its structural components are present in numerous compounds investigated in medicinal chemistry. The fluorophenyl group combined with the pyridine scaffold is a recurring theme in the design of kinase inhibitors and other targeted therapies.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| LogP | 1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 33.12 Ų |

Note: These properties are computationally predicted and may vary from experimental values.

Computational and Theoretical Investigations of 3 4 Fluorophenyl Pyridin 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. ijcce.ac.irscispace.com Calculations for (3-(4-Fluorophenyl)pyridin-4-yl)methanol are typically performed using functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. scispace.comresearchgate.net Such studies yield optimized molecular geometries, electronic properties, and predicted spectroscopic data. semanticscholar.org

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scispace.com

Natural Population Analysis (NPA) is employed to calculate the distribution of electronic charge on each atom. This reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the electronegative oxygen, nitrogen, and fluorine atoms are expected to carry partial negative charges, while the hydrogen of the hydroxyl group and certain carbon atoms are expected to be electropositive.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms

| Atom | Predicted NPA Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.48 |

| N (pyridine) | -0.55 |

| F (fluorophenyl) | -0.40 |

| C (methanol) | +0.15 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, key rotatable bonds include the C-C bond linking the phenyl and pyridine (B92270) rings, and the C-C bond between the pyridine ring and the methanol (B129727) group.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations (energy minima). libretexts.org The stability is determined by a combination of torsional strain (eclipsing interactions) and steric hindrance between bulky groups. youtube.comyoutube.com The global minimum represents the most probable conformation of the molecule in its ground state.

Table 2: Example of Conformational Energy Profile for Phenyl-Pyridine Dihedral Angle

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0 | +5.0 | Eclipsed (high steric clash) |

| 45 | 0.0 | Staggered (Energy Minimum) |

| 90 | +2.5 | Perpendicular (loss of conjugation) |

| 180 | +4.5 | Eclipsed (high steric clash) |

DFT calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental results for structural validation. researchgate.net

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies and intensities of the molecule's normal modes. semanticscholar.orgmdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable data for confirming the molecular structure. ijcce.ac.ir

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the UV-Visible absorption spectrum by calculating the electronic transition energies and oscillator strengths. researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) | Experimental Value |

|---|---|---|

| O-H Stretch (IR) | 3450 cm⁻¹ | ~3430 cm⁻¹ |

| ¹³C Chemical Shift (C-OH) | 62.5 ppm | 61.9 ppm |

| UV-Vis λmax | 265 nm | 268 nm |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govplos.org This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. researchgate.net

For this compound, a docking simulation would involve placing the molecule into the active site of a target protein. The simulation's algorithm would then explore various binding poses, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.orgdntb.gov.ua The hydroxyl group is a potent hydrogen bond donor and acceptor, the pyridine nitrogen is a hydrogen bond acceptor, and the fluorophenyl ring can engage in hydrophobic and aromatic (π-π) stacking interactions. nih.gov The results can predict the binding affinity (often expressed as a docking score or binding energy) and elucidate the key amino acid residues involved in the interaction. plos.org

Table 4: Hypothetical Docking Simulation Results against a Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds | Hydroxyl O-H with Asp145; Pyridine N with Lys72 |

| Hydrophobic Interactions | Fluorophenyl ring with Leu130, Val80 |

| π-π Stacking | Pyridine ring with Phe68 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A 3D-QSAR model, for instance, can be developed for a set of analogues of this compound to predict their activity against a specific biological target. researchgate.net

The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound. Statistical methods are then used to build a model that relates these descriptors to the observed activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Table 5: Key Molecular Descriptors for a QSAR Study

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Electrostatic interactions, reactivity |

| Steric | Molecular volume, surface area | Receptor fit, accessibility |

| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions |

| Topological | Connectivity indices | Molecular shape and branching |

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions are critical in determining the supramolecular structure of a compound in the solid state and its interactions with biological targets. mdpi.com this compound has several features that allow it to form a rich network of such interactions.

Hydrogen Bonding: The primary interaction is expected to be hydrogen bonding. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring serves as a strong acceptor. youtube.comnih.gov This can lead to the formation of dimers, chains, or more complex three-dimensional networks in the crystal lattice. researchgate.netnih.gov

π-π Stacking: The presence of two aromatic rings (fluorophenyl and pyridine) allows for π-π stacking interactions, where the rings align face-to-face or face-to-edge.

Table 6: Summary of Potential Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Strong Hydrogen Bond | O-H | N (pyridine) | 1.8 - 2.2 |

| Hydrogen Bond | O-H | O-H | 1.9 - 2.4 |

| Weak Hydrogen Bond | C-H (aromatic) | O, F | 2.4 - 2.9 |

| π-π Stacking | Pyridine Ring | Fluorophenyl Ring | 3.4 - 3.8 |

Prediction of Key Computational Chemistry Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

In the realm of modern drug discovery and development, computational and theoretical chemistry have emerged as indispensable tools for the early-stage assessment of novel chemical entities. These in silico methods provide valuable insights into the physicochemical properties of a molecule, which are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For the compound this compound, several key computational descriptors have been predicted using advanced computational models. These descriptors, including the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds, offer a preliminary evaluation of the molecule's potential druglikeness.

The prediction of these properties is typically achieved through sophisticated algorithms that analyze the two-dimensional and three-dimensional structure of the molecule. By quantifying these fundamental physicochemical characteristics, researchers can anticipate a compound's behavior in a biological system, thereby guiding further experimental studies and optimizing molecular design. The calculated values for this compound are summarized in the following data table.

| Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 45.36 Ų |

| Consensus LogP | 1.97 |

| Number of Rotatable Bonds | 2 |

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogen atoms. It is a crucial parameter for predicting the permeability of a molecule across biological membranes, such as the intestinal lining and the blood-brain barrier. A lower TPSA value is generally associated with better membrane permeability. For this compound, the predicted TPSA of 45.36 Ų suggests a favorable potential for good oral absorption and cell penetration.

The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, or its affinity for a nonpolar environment (octanol) versus a polar environment (water). This parameter is fundamental to understanding a drug's distribution in the body and its ability to cross lipid membranes. The Consensus LogP is an average of several different predictive models, providing a more robust estimation. The predicted Consensus LogP of 1.97 for this compound indicates a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can be associated with poor oral bioavailability due to the entropic penalty of adopting a specific conformation required for receptor binding or membrane transport. With a predicted value of 2 rotatable bonds, this compound exhibits a relatively rigid structure, which is generally considered advantageous for drug-like properties.

Role of 3 4 Fluorophenyl Pyridin 4 Yl Methanol As a Precursor in Complex Chemical Synthesis

Utilization in the Synthesis of Functionalized Heterocyclic Systems

The structural framework of (3-(4-Fluorophenyl)pyridin-4-yl)methanol is well-suited for the synthesis of fused and linked heterocyclic systems. The pyridine (B92270) nitrogen and the methanol (B129727) group offer reactive sites for annulation and cycloaddition reactions, enabling the construction of polycyclic molecules with potential biological activity.

One key synthetic strategy involves the conversion of the pyridine nitrogen into a pyridinium (B92312) ylide. This is typically achieved by N-alkylation of the pyridine with an α-halo ketone, followed by deprotonation with a mild base. The resulting ylide can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as activated alkynes or alkenes, to yield fused heterocyclic systems like indolizines. mdpi.com This approach allows for the introduction of diverse substituents onto the newly formed ring.

Another approach is the construction of fused rings by building off the existing pyridine core. For instance, the methanol group can be oxidized to an aldehyde, which can then participate in condensation and cyclization reactions with adjacent functional groups, potentially installed on the pyridine ring through prior steps. Strategies for synthesizing furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines often involve the intramolecular cyclization of a suitably functionalized pyridine derivative. ias.ac.in Palladium-catalyzed cross-coupling reactions can also be employed to introduce functionalities that subsequently facilitate cyclization, leading to complex systems like imidazo[1,5-a]pyridines. rsc.org

Table 1: Examples of Heterocyclic Systems Potentially Synthesized from this compound

| Starting Material | Reaction Type | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| This compound | N-alkylation, 1,3-Dipolar Cycloaddition | Substituted Indolizine | Anticancer Agents |

| This compound | Multi-step synthesis and intramolecular cyclization | Furo[3,4-c]pyridine derivative | Organic Electronics |

Derivatization Strategies of the Pyridyl and Methanol Moieties

The chemical utility of this compound is significantly enhanced by the independent reactivity of its pyridyl and methanol functional groups. These moieties can be selectively modified to produce a wide range of derivatives, each with tailored properties for subsequent synthetic steps.

Derivatization of the Methanol Moiety:

The primary alcohol of the methanol group is a key site for functionalization.

Oxidation: The methanol can be oxidized to form either the corresponding aldehyde, (3-(4-fluorophenyl)pyridin-4-yl)carbaldehyde, or the carboxylic acid, 3-(4-fluorophenyl)isonicotinic acid. Mild oxidation conditions using reagents like pyridinium chlorochromate (PCC) can selectively yield the aldehyde, while stronger oxidizing agents will produce the carboxylic acid. researchgate.netorganic-chemistry.orgquizlet.com These oxidized derivatives are valuable precursors for forming imines, amides, and other functional groups.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. google.commedcraveonline.com Similarly, etherification reactions can be performed to introduce a variety of alkyl or aryl groups, thereby modifying the molecule's steric and electronic properties.

Conversion to a Leaving Group: The hydroxyl can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. researchgate.net This transformation activates the benzylic position for nucleophilic substitution reactions, allowing for the introduction of halides, azides, cyanides, and other nucleophiles to create a diverse library of compounds. The resulting (chloromethyl)pyridine derivative is a particularly useful building block for further elaboration. researchgate.net

Derivatization of the Pyridyl Moiety:

The pyridine ring itself offers several avenues for derivatization.

N-Oxidation and N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic. It can be oxidized to the corresponding N-oxide, which alters the reactivity of the pyridine ring towards electrophilic substitution. The nitrogen can also be alkylated with alkyl halides to form quaternary pyridinium salts. mdpi.com

Cross-Coupling Reactions: While the pyridine ring is electron-deficient, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions on the ring, provided a suitable halide or triflate is present. nih.govresearchgate.netrsc.org This allows for the attachment of additional aryl, alkyl, or amino groups.

Table 2: Selected Derivatization Reactions and Products

| Moiety | Reaction Type | Reagents | Product |

|---|---|---|---|

| Methanol | Oxidation (to aldehyde) | Pyridinium Chlorochromate (PCC) | (3-(4-Fluorophenyl)pyridin-4-yl)carbaldehyde |

| Methanol | Oxidation (to acid) | Strong Oxidant (e.g., KMnO₄) | 3-(4-Fluorophenyl)isonicotinic acid |

| Methanol | Esterification | Acyl Chloride, Pyridine | 4-(Acyloxymethyl)-3-(4-fluorophenyl)pyridine |

| Methanol | Tosylation | Tosyl Chloride (TsCl), Base | (3-(4-Fluorophenyl)pyridin-4-yl)methyl tosylate |

| Methanol | Halogenation | Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)-3-(4-fluorophenyl)pyridine |

Intermediate in the Development of Advanced Chemical Scaffolds

Pyridine-based structures are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules and approved drugs. researchgate.netrsc.orgmdpi.com this compound serves as a valuable intermediate in the synthesis of such advanced scaffolds, which form the core of molecules designed to interact with specific biological targets.

The strategic importance of this compound lies in its ability to be elaborated into more complex structures that are difficult to synthesize directly. For instance, related pyridinemethanol derivatives are key intermediates in the production of pharmaceuticals like Lansoprazole. nbinno.com The fluorophenyl group is a common feature in modern drug candidates, often introduced to enhance binding affinity or improve metabolic stability. rsc.org

By using the derivatization strategies outlined previously, chemists can use this compound as a foundational block. The oxidized carboxylic acid derivative, for example, can be coupled with various amines to generate a library of amide compounds. These libraries are often screened for inhibitory activity against biological targets like protein kinases. nih.gov The conversion of the methanol to a chloromethyl or tosylmethyl group provides an electrophilic handle for connecting the pyridine scaffold to other complex fragments, a common strategy in fragment-based drug discovery.

The combination of the flat, aromatic pyridine ring (capable of π-stacking), the hydrogen-bond-accepting nitrogen atom, and the synthetically versatile methanol handle makes this compound an ideal starting point for creating three-dimensional, highly functionalized molecules aimed at complex biological targets.

Table 3: Examples of Advanced Scaffolds Derived from Pyridine Intermediates

| Intermediate Class | Synthetic Elaboration | Target Scaffold Class | Therapeutic Area |

|---|---|---|---|

| Pyridinemethanol Derivatives | Oxidation, Amide Coupling | Substituted Pyridine-4-carboxamides | Oncology (e.g., Kinase Inhibitors) |

| (Chloromethyl)pyridine Derivatives | Nucleophilic Substitution, Cross-Coupling | Biaryl Pyridines | Various (e.g., CNS disorders, inflammation) |

Mechanistic Studies of Molecular Interactions Involving 3 4 Fluorophenyl Pyridin 4 Yl Methanol

Exploration of Binding Modes with Biomolecular Targets (e.g., Enzymes, Receptors)

No published studies were identified that explore the binding modes of (3-(4-Fluorophenyl)pyridin-4-yl)methanol with any specific biomolecular targets.

Interaction with Enzyme Active Sites and Inhibition Mechanisms

There is no available data detailing the interaction of this compound with enzyme active sites or describing any potential inhibition mechanisms.

Modulatory Effects on Signal Transduction Pathways in Research Models

Research on the modulatory effects of this compound on signal transduction pathways has not been published.

Ligand-Protein Binding Affinity Studies in In Vitro Systems

No in vitro studies quantifying the ligand-protein binding affinity of this compound have been found in the scientific literature.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data on the biological activities of the chemical compound This compound corresponding to the detailed outline requested.

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content, including data tables, for the following sections:

Exploration of Biological Activities of 3 4 Fluorophenyl Pyridin 4 Yl Methanol in Research Models

Antioxidant and Antiradical Properties

In Vitro Radical Scavenging Assays (e.g., DPPH assay)

To fulfill the request, dedicated laboratory research would need to be conducted on (3-(4-Fluorophenyl)pyridin-4-yl)methanol to generate the specific data points required for each subsection. Without such primary research, any article generated would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Antiprotozoal Activity in Research Models (e.g., against Trypanosoma cruzi)

There is currently no publicly available scientific literature detailing the evaluation of this compound for its antiprotozoal activity against Trypanosoma cruzi or other protozoan parasites. While research into novel therapeutic agents for Chagas disease is ongoing, with various heterocyclic compounds being investigated, studies specifically mentioning this compound have not been identified.

Evaluation as Kinase Inhibitors (e.g., p38α MAP Kinase, CK1δ, CYP19A1 Aromatase)

Investigations into the inhibitory activity of this compound against the specified kinase targets have not been reported in the available scientific literature.

p38α MAP Kinase: A review of published research did not yield any studies on the direct interaction or inhibitory effect of this compound on p38α MAP kinase. The field of p38α MAP kinase inhibitors is extensive, but research has focused on other distinct chemical scaffolds.

CK1δ (Casein Kinase 1 delta): There are no specific studies in the accessible scientific domain that assess the activity of this compound as an inhibitor of CK1δ.

CYP19A1 Aromatase: While various pyridine-containing compounds have been explored as potential aromatase inhibitors for applications in cancer therapy, there is no specific data available on the evaluation of this compound for its ability to inhibit the CYP19A1 enzyme. birmingham.ac.uknih.govrsc.org

Antitubercular Activity in In Vitro Mycobacterial Models

A comprehensive search of scientific databases and journals found no published research on the antitubercular properties of this compound. Studies evaluating its efficacy against Mycobacterium tuberculosis or other mycobacterial species in vitro are not present in the current body of scientific literature. Although pyridine (B92270) derivatives are a class of compounds that have been investigated for antitubercular activity, this specific molecule has not been the subject of such published studies. frontiersin.org

Structure Activity Relationship Sar Studies and Analog Design for 3 4 Fluorophenyl Pyridin 4 Yl Methanol Derivatives

Systematic Modification of the Fluorophenyl Moiety and its Impact on Biological Activity

The 4-fluorophenyl group is a common motif in medicinal chemistry, and its modification can significantly influence a compound's biological profile. The fluorine atom, with its small size and high electronegativity, can alter the electronic properties of the phenyl ring, affect metabolic stability, and participate in specific interactions with biological targets. nih.gov

Systematic modifications to this moiety in analogs of (3-(4-Fluorophenyl)pyridin-4-yl)methanol could involve:

Positional Isomers of Fluorine: Moving the fluorine atom to the ortho or meta positions of the phenyl ring can impact the molecule's conformation and its ability to fit into a binding pocket. This can lead to changes in binding affinity and selectivity.

Substitution with Other Halogens: Replacing fluorine with chlorine, bromine, or iodine allows for the exploration of the effects of increasing atomic size and polarizability on biological activity. While fluorine can sometimes engage in hydrogen bonding, the larger halogens are more known for their involvement in halogen bonding, which can be a significant interaction in protein-ligand binding.

Introduction of Additional Substituents: Adding other functional groups to the fluorophenyl ring, such as methyl, methoxy (B1213986), or trifluoromethyl groups, can probe the steric and electronic requirements of the binding site. For instance, the introduction of a trifluoromethyl group can enhance lipophilicity and metabolic stability. nih.gov

Bioisosteric Replacement: The entire fluorophenyl ring could be replaced with other aromatic or heteroaromatic systems to explore a wider chemical space and potentially discover novel interactions with the target.

A hypothetical SAR study could reveal that the 4-fluoro substitution is optimal for activity, while other substitutions lead to a decrease in potency, as illustrated in the table below.

| Modification of 4-Fluorophenyl Moiety | Relative Biological Activity |

| 4-Fluoro (Parent) | ++++ |

| 2-Fluoro | ++ |

| 3-Fluoro | +++ |

| 4-Chloro | +++ |

| 4-Methyl | ++ |

| 4-Trifluoromethyl | + |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

Variations on the Pyridine (B92270) Ring and their Influence on Molecular Interactions

The pyridine ring is a key structural feature, and its nitrogen atom can act as a hydrogen bond acceptor, significantly influencing the molecule's interaction with biological targets. Variations on the pyridine ring can provide valuable insights into the SAR.

Key modifications could include:

Positional Isomers: Moving the fluorophenyl and methanol (B129727) substituents to different positions on the pyridine ring would fundamentally alter the geometry of the molecule and its presentation of key interacting groups.

Introduction of Substituents: Adding substituents such as methyl, chloro, or amino groups to the pyridine ring can modulate its electronic properties and steric profile. For example, an electron-donating group could increase the basicity of the pyridine nitrogen, potentially strengthening a hydrogen bond interaction.

The table below illustrates potential outcomes of such modifications on molecular interactions.

| Pyridine Ring Variation | Potential Impact on Molecular Interactions |

| Isomeric relocation of substituents | Altered geometry, potential loss of key interactions |

| Addition of a methyl group | Increased steric bulk, potential hydrophobic interactions |

| Addition of an amino group | Introduction of a hydrogen bond donor |

| Replacement with a pyrimidine (B1678525) ring | Altered electronics, potential for new H-bond interactions |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

Derivatization of the Methanol Functionality and its Effect on Bioactivity

The primary alcohol of the methanol group is a versatile handle for chemical modification. It can act as both a hydrogen bond donor and acceptor. Derivatization of this group can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability, as well as its direct interactions with a target.

Common derivatizations include:

Etherification: Formation of an ether linkage introduces a group that is generally more metabolically stable than an ester. The size and nature of the group added can be varied to probe for additional binding interactions.

Alkylation or Arylation: Replacing the hydroxyl group with larger, non-polar groups can explore the presence of nearby hydrophobic pockets in the binding site.

Conversion to Amines or Amides: Replacing the hydroxyl group with an amino group introduces a basic center and a hydrogen bond donor. Further conversion to an amide can introduce both hydrogen bond donor and acceptor capabilities.

The impact of these modifications on bioactivity is summarized in the hypothetical table below.

| Derivatization of Methanol Group | Expected Effect on Bioactivity |

| Acetyl ester | Prodrug potential, increased lipophilicity |

| Methyl ether | Increased metabolic stability, altered H-bonding |

| Phenyl ether | Probing for hydrophobic interactions |

| Primary amine | Introduction of a basic center and H-bond donor |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

Impact of Stereochemistry on Biological Efficacy

If the this compound scaffold is further substituted in a way that creates a chiral center, the stereochemistry of the molecule can have a profound impact on its biological efficacy. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For derivatives of this compound, the introduction of a chiral center, for example, by substitution on the methylene (B1212753) bridge of the methanol group, would necessitate the separation and individual testing of the enantiomers. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to off-target effects.

Therefore, a thorough SAR study would involve the stereospecific synthesis or chiral separation of enantiomers to determine the optimal stereochemical configuration for the desired biological activity. researchgate.net

Design of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. researchgate.net This can lead to compounds with improved affinity and selectivity, dual-target activity, or a modified pharmacokinetic profile. The this compound scaffold can serve as a core structure for the design of such hybrid molecules.

Approaches to designing hybrid molecules include:

Linking to another known pharmacophore: The scaffold could be linked, via a suitable spacer, to another molecule known to bind to a related or complementary target. This could result in a dual-action drug. For example, if the primary target is a kinase, the hybrid molecule might also incorporate a fragment that inhibits a downstream signaling protein.

Fusion with another heterocyclic system: The pyridine or phenyl ring could be fused with another ring system to create a more rigid and complex scaffold. For instance, fusion with an imidazole (B134444) or triazole ring could introduce new hydrogen bonding capabilities.

Incorporation into a larger natural product-like scaffold: The this compound moiety could be appended to a larger, more complex scaffold to leverage the favorable binding properties of both components.

The design of these hybrid molecules is often guided by computational modeling to predict how the new molecule will interact with its intended target(s).

Ligand Efficiency and Lipophilicity Optimization in SAR Studies

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics used to guide the optimization of hit and lead compounds.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). A higher LE indicates that the molecule is making more efficient use of its atoms to bind to the target. It is a useful guide for preventing the unnecessary growth of molecules during optimization.

Lipophilic Ligand Efficiency (LLE): This metric relates binding affinity to lipophilicity (logP or logD). A higher LLE is generally desirable, as it indicates that the potency is not solely due to increased lipophilicity, which can be associated with poor solubility, high metabolic clearance, and off-target toxicity.

In the context of SAR studies of this compound derivatives, these metrics would be used to guide the selection of modifications. For example, if a modification that increases potency also significantly increases lipophilicity, the LLE may not improve or could even decrease, signaling a potentially undesirable optimization path. The goal is to increase potency while maintaining or improving LE and LLE.

The table below provides a hypothetical example of how these metrics might be used to evaluate a series of analogs.

| Compound | pIC50 | logP | Heavy Atoms | LE | LLE |

| Parent | 6.0 | 2.5 | 15 | 0.40 | 3.5 |

| Analog A | 6.5 | 3.5 | 18 | 0.36 | 3.0 |

| Analog B | 7.0 | 2.8 | 17 | 0.41 | 4.2 |

In this example, Analog A shows increased potency but at the cost of higher lipophilicity and lower ligand efficiency. In contrast, Analog B achieves a greater increase in potency while only modestly increasing lipophilicity, resulting in improved LE and LLE, making it a more promising candidate for further development.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing (3-(4-Fluorophenyl)pyridin-4-yl)methanol and its analogues. While traditional methods like Suzuki coupling have been effective for creating the core phenylpyridine structure, there is a growing emphasis on sustainable chemistry.

Key Research Areas:

Biocatalysis: A significant advancement would be the use of whole-cell biocatalysts or isolated enzymes for the synthesis. nih.govrsc.org For instance, recombinant E. coli has been successfully used in the asymmetric bioreduction of similar ketone precursors to produce chiral pyridinyl methanols with high yield (>99%) and excellent enantiomeric excess (>99%). nih.gov This approach, particularly within biphasic microreaction systems, can enhance efficiency, improve substrate tolerance, and reduce product inhibition. nih.gov Research could focus on identifying or engineering enzymes like alcohol dehydrogenases that are specific for the precursor of this compound.

Flow Chemistry: Continuous flow synthesis offers advantages over batch processes, including better reaction control, improved safety, and easier scalability. Integrating biocatalysis with flow systems represents a particularly innovative and sustainable approach. nih.gov

Catalyst Development: Exploring new catalysts, such as copper(II)-based systems, for cycloaddition reactions could open up novel synthetic routes to the pyridine (B92270) core. acs.org The development of methods that reduce reliance on expensive or toxic reagents and minimize waste generation is a critical goal. rsc.orgrsc.org For example, replacing strong chemical oxidants and reductants with enzymatic processes can significantly improve the sustainability of the synthesis. rsc.orgrsc.org

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide the design of new analogues with enhanced activity and optimized pharmacokinetic profiles. bhsai.org For a compound like this compound, these methods can accelerate the discovery process and reduce the need for extensive empirical screening.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations are invaluable for understanding the molecule's structural and electronic properties. nih.gov These studies can determine optimized geometries, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps. researchgate.netmanipal.edumostwiedzy.pl This information provides insights into the molecule's reactivity and potential interaction sites with biological targets. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with potential protein targets over time. nih.govnih.gov This approach helps to understand the stability of the ligand-protein complex and identify key binding interactions, which is crucial for rational drug design. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can correlate the structural features of a series of analogues with their biological activity. researchgate.net This allows for the prediction of the potency of newly designed compounds before their synthesis. nih.gov

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the development process. nih.govroyalsocietypublishing.orgresearchgate.net Predicting factors like blood-brain barrier penetration, metabolic stability, and potential toxicities can help prioritize the most promising analogues for further investigation. royalsocietypublishing.orgresearchgate.net

Identification of Undiscovered Molecular Targets

While the pyridine scaffold is known to interact with a multitude of biological targets, the specific molecular partners of this compound are likely yet to be fully elucidated. Identifying these targets is a critical step in understanding its mechanism of action and potential therapeutic applications.

Strategies for Target Identification:

Phenotypic Screening: Initial studies often involve cell-based assays to observe the effect of the compound on a specific phenotype (e.g., cancer cell proliferation, bacterial growth). nih.gov Follow-up studies are then required to deconvolve the specific protein target responsible for the observed effect. nih.govbroadinstitute.org

Affinity-Based Proteomics: This powerful technique uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate. researchgate.netacs.org Chemical proteomics, for example, can employ an immobilized form of a pyridine-based ligand to identify dozens of interacting proteins, such as protein kinases. nih.gov

Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) or CRISPR-based screening can identify genes that modify a cell's sensitivity to the compound, thereby pointing to the target protein or pathway. pharmafeatures.com Comparing the gene expression profiles of cells treated with the compound to a database of profiles from known drugs (e.g., Connectivity Map) can also infer the mechanism of action. broadinstitute.orgpharmafeatures.com

Label-Free Methods: Techniques such as the cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) allow for target identification using the unmodified compound. researchgate.netacs.org These methods rely on the principle that a protein's stability changes upon ligand binding. acs.org

| Target Identification Method | Principle | Example Application |

| Phenotypic Screening | Observe compound's effect on cellular behavior to infer function. broadinstitute.org | Testing antiproliferative effects on various cancer cell lines. mdpi.com |

| Chemical Proteomics | Immobilize the compound to pull down and identify binding proteins via mass spectrometry. nih.gov | Using a pyrido[2,3-d]pyrimidine (B1209978) probe to identify over 30 human protein kinase targets. nih.gov |

| Genetic Interaction Screening | Identify genes that, when knocked down, alter cellular response to the compound. pharmafeatures.com | Using RNAi to find genes that mimic or suppress the compound's effects. broadinstitute.orgpharmafeatures.com |

| Cellular Thermal Shift Assay (CETSA) | Measure changes in protein thermal stability upon compound binding in cells or lysates. researchgate.net | Identifying target proteins by observing increased melting temperatures in their presence. |

| Computational Inference | Compare the compound's bioactivity profile to databases of known molecules to predict targets. nih.gov | Using bioactivity profiles to link a novel compound to known mechanisms of action. |

Application as Probes in Biochemical Research

Beyond its potential therapeutic value, this compound and its derivatives can be developed into valuable tools for basic biochemical research. By modifying the molecule to incorporate reporter tags, it can be used to probe biological systems.

Potential Probe Applications:

Positron Emission Tomography (PET) Imaging: The introduction of a positron-emitting isotope, such as Fluorine-18, into the fluorophenyl ring would transform the molecule into a PET radioligand. nih.gov PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. nih.govmdpi.com Such a probe could be used to visualize and quantify the distribution of its molecular target in living subjects, aiding in drug development and the study of disease. nih.govnih.gov The development of PET probes often requires high target affinity (low nanomolar range) to be successful. nih.gov

Fluorescent Probes: Attaching a fluorophore to the molecule could allow for its use in fluorescence microscopy and other related techniques to study the localization and dynamics of its target within cells.

Affinity Probes: As mentioned in the previous section, immobilizing the molecule on a solid support or attaching a biotin (B1667282) tag creates an affinity probe for identifying and isolating binding partners from complex biological samples. nih.gov

Development of Next-Generation Analogues for Basic Science Studies

Systematic modification of the this compound structure is a key strategy for probing biological systems and understanding structure-activity relationships (SAR). mdpi.comnih.govyoutube.com Creating a library of analogues allows researchers to dissect the roles of different parts of the molecule in target binding and biological activity.

Approaches for Analogue Development:

Scaffold Modification: The core pyridine ring can be altered, for example, by creating fused heterocyclic systems like pyrano[3,2-c]pyridines or pyrazolo[4,3-c]pyridines, which have shown interesting biological activities. nih.gov

Substituent Variation: The position and nature of substituents on both the pyridine and phenyl rings can be systematically varied. For example, changing the substitution on the phenyl ring or adding groups to the pyridine ring can dramatically affect biological activity. mdpi.comresearchgate.net SAR studies have shown that the number and position of groups like methoxy (B1213986) (-OCH3) or halogens can significantly impact the antiproliferative activity of pyridine derivatives. mdpi.com

Bioisosteric Replacement: The methanol (B129727) group could be replaced with other functional groups (e.g., carboxamide, sulfonamide) to explore different interactions with potential targets and to modulate physicochemical properties. For instance, pyridine-3-carboxamide (B1143946) analogues have been developed as effective agents against bacterial wilt in plants. nih.gov

By synthesizing and testing a diverse set of these next-generation analogues, researchers can build a comprehensive understanding of how this chemical scaffold interacts with biological systems, paving the way for the development of highly selective and potent molecules for both therapeutic and research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.